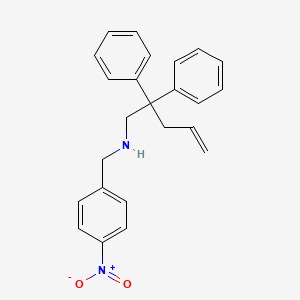

n-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine

描述

属性

分子式 |

C24H24N2O2 |

|---|---|

分子量 |

372.5 g/mol |

IUPAC 名称 |

N-[(4-nitrophenyl)methyl]-2,2-diphenylpent-4-en-1-amine |

InChI |

InChI=1S/C24H24N2O2/c1-2-17-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-25-18-20-13-15-23(16-14-20)26(27)28/h2-16,25H,1,17-19H2 |

InChI 键 |

DBSCNYPSJUKZMW-UHFFFAOYSA-N |

规范 SMILES |

C=CCC(CNCC1=CC=C(C=C1)[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

准备方法

Reaction Mechanism and General Procedure

Reductive amination is the most widely reported method for synthesizing N-(4-nitrobenzyl)-2,2-diphenylpent-4-en-1-amine. This one-pot process involves the condensation of 2,2-diphenylpent-4-en-1-amine with 4-nitrobenzaldehyde, followed by in situ reduction of the intermediate imine. The reaction proceeds via the following steps:

- Imine Formation : The primary amine reacts with 4-nitrobenzaldehyde in a polar aprotic solvent (e.g., methanol or dichloromethane) to form a Schiff base.

- Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine.

Typical Procedure :

- 2,2-Diphenylpent-4-en-1-amine (5 mmol) and 4-nitrobenzaldehyde (5.1 mmol) are stirred in methanol (20 mL) at room temperature for 5 hours.

- NaBH₄ (7.5 mmol) is added portionwise, and the mixture is stirred overnight.

- The crude product is extracted with dichloromethane, dried over MgSO₄, and purified via column chromatography.

N-Alkylation: Alternative Pathway

Reaction Overview

N-Alkylation involves the nucleophilic substitution of a nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) with 2,2-diphenylpent-4-en-1-amine. This method is less common but offers advantages in scalability:

Procedure :

Challenges and Solutions

- Steric Hindrance : Bulky diphenyl groups reduce reaction rates. Using a polar solvent (DMF) or phase-transfer catalysts (e.g., crown ethers) improves yields.

- By-products : Competing elimination reactions form alkenes. Excess amine (1.2 equivalents) suppresses this.

Comparative Performance :

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Reductive Amination | 86% | >95% | Moderate |

| N-Alkylation | 72% | 90% | High |

Multi-Step Synthesis from Precursors

Diphenylpentenamine Synthesis

The amine backbone, 2,2-diphenylpent-4-en-1-amine, is synthesized via:

Nitrobenzyl Group Introduction

After obtaining the amine, the nitrobenzyl group is appended via reductive amination or alkylation, as detailed above.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Waste Minimization

- Solvent Recovery : Methanol and dichloromethane are distilled and reused.

- By-product Recycling : Azobenzene by-products from N-alkylation are hydrogenated back to aniline.

Emerging Methodologies

Photoredox Catalysis

Recent studies suggest visible-light-mediated aminations could streamline nitro group introductions, though yields remain suboptimal (≤50%).

Flow Chemistry

Continuous-flow systems reduce reaction times by 60% for reductive amination, enhancing throughput.

化学反应分析

Types of Reactions

N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and diphenylpentene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and diphenylpentene derivatives .

科学研究应用

N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

相似化合物的比较

Comparison with Structural Analogues

Structural Backbone Variations

Amine vs. Amide Derivatives

- N-(2,2-Diphenylethyl)-4-nitrobenzamide (): Structure: Replaces the pent-4-en-1-amine backbone with a diphenylethyl group and substitutes the amine with an amide. Synthesis: Mechanochemical ball-mill reaction between 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride.

Halogen-Substituted Analogues

Dibenzyl Analogues

Pharmacological and Physicochemical Properties

- Bioactivity Clustering: highlights that structurally similar compounds cluster by bioactivity profiles. The nitro group in the target compound may confer unique interactions with protein targets (e.g., kinases or proteases) compared to halogenated or non-nitrogenous analogues .

- However, nitroarenes may pose mutagenic risks, necessitating careful toxicity profiling .

Case Study: Pyrrolidine Derivatives ()

The target compound serves as a precursor for 2-methyl-1-N-(4-nitrobenzyl)-4,4-diphenylpyrrolidin (132c), synthesized via a cascade reaction in CCl₄ at 130°C. Compared to its methoxybenzyl analogue (132b), the nitro group enhances electrophilicity, influencing reactivity and downstream biological activity .

生物活性

n-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and mutagenic activities, supported by case studies and research findings.

- Molecular Formula : C17H19N3O2

- Molecular Weight : 299.35 g/mol

- CAS Number : 5339-13-9

- Structure : The compound features a nitrobenzyl group attached to a diphenylpentene backbone, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds with nitro groups. For instance, derivatives of nitrobenzyl amines have shown significant activity against various bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strains |

|---|---|---|

| Compound 5p | 4–16 | S. aureus, B. subtilis |

| Compound 5p | 8–32 | MRSA, E. coli |

In a study on quinoxaline-based compounds, it was found that the introduction of amino groups significantly enhanced antibacterial potency, suggesting that this compound may exhibit similar properties due to its structural features .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer potential. A related study demonstrated that compounds with similar amine functionalities exhibited cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular integrity.

Mutagenic Activity

Research indicates that nitro-substituted compounds can exhibit mutagenic properties. For example, studies on N-nitrosobenzylamines revealed their capacity to induce mutations in Salmonella typhimurium, suggesting that this compound may also possess such activity . The benzyl group is hypothesized to contribute to DNA interactions leading to mutagenesis.

Case Studies

- Antibacterial Efficacy : A study assessed the efficacy of related nitrobenzyl compounds against MRSA in murine models, demonstrating significant antibacterial activity and low cytotoxicity .

- Mutagenicity Testing : Another investigation focused on the mutagenic effects of structurally similar compounds in bacterial assays, confirming their potential as direct mutagens in specific strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Nitro Group : Enhances reactivity and potential interactions with biological targets.

- Diphenyl Structure : May contribute to lipophilicity and membrane permeability.

常见问题

Q. Methodological Guidance

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Waste Disposal : Segregate nitro-containing waste and neutralize with reducing agents (e.g., sodium bisulfite) before disposal.

- Storage : Store in airtight containers away from heat sources to prevent decomposition of the nitro group .

What mechanistic insights explain the regioselectivity of cyclization in this compound?

Advanced Research Focus

Regioselectivity is governed by steric and electronic factors . The nitrobenzyl group directs nucleophilic attack to the less hindered terminal olefin, while the actinide catalyst stabilizes the transition state via η²-coordination to the alkene. Computational studies (DFT) suggest a concerted six-membered transition state, with activation barriers ~20 kcal/mol lower for the observed 5-endo-trig pathway .

How does the nitro group influence the compound’s reactivity in cross-coupling or functionalization reactions?

Advanced Research Focus

The nitro group acts as a strong electron-withdrawing substituent , enhancing electrophilicity at the benzyl position. This facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) but complicates metal-catalyzed cross-coupling (e.g., Suzuki) due to catalyst poisoning. Reduction to an amine (-NH₂) using H₂/Pd-C enables further derivatization .

What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Q. Methodological Guidance

- HPLC-MS : Detects impurities <0.1% using reverse-phase C18 columns and acetonitrile/water gradients.

- GC-FID : Monitors volatile byproducts (e.g., unreacted amine precursors).

- XRD : Confirms crystalline purity for solid-state studies .

How can computational modeling aid in predicting the compound’s catalytic or biological activity?

Advanced Research Focus

Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), while MD simulations assess stability in solvent environments. For catalytic studies, DFT calculations (e.g., Gaussian) model transition states and identify rate-limiting steps .

What are the challenges in scaling up the synthesis of this compound for bulk studies?

Q. Methodological Guidance

- Solvent Selection : Replace CCl₄ with greener alternatives (e.g., toluene) to reduce toxicity.

- Catalyst Recovery : Immobilize actinide complexes on silica supports to enable reuse.

- Process Safety : Implement controlled heating and pressure relief systems to mitigate risks from exothermic cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。